molecular formula C11H23O3P B3334486 10-Undecenylphosphonic acid CAS No. 867258-92-2

10-Undecenylphosphonic acid

Cat. No.: B3334486
CAS No.: 867258-92-2
M. Wt: 234.27 g/mol
InChI Key: XWJBCYGYPMSTBC-UHFFFAOYSA-N
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Description

10-Undecenylphosphonic acid is an organophosphorus compound with the molecular formula C11H23O3P. It is characterized by the presence of a phosphonic acid group attached to an undecenyl chain. This compound is known for its applications as a coupling agent and promoter for vinyl-addition reactions .

Safety and Hazards

10-Undecenylphosphonic acid has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . The safety information suggests wearing protective gloves and eye/face protection .

Mechanism of Action

Target of Action

It’s known that this compound is a coupling agent that specifically reacts with azide functions .

Mode of Action

10-Undecenylphosphonic acid interacts with its targets through a process known as “Click Chemistry”. This involves the formation of a 1,2,3-triazole via a copper-free 1,3-dipolar cycloaddition . This reaction is highly selective and efficient, making it a valuable tool in chemical synthesis and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Undecenylphosphonic acid can be synthesized through various methods. One common approach involves the reaction of 10-undecenyl alcohol with phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 10-Undecenylphosphonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 10-Undecenylphosphonic acid is unique due to its specific structure, which allows it to act as an effective coupling agent for vinyl-addition reactions. Its ability to form stable bonds with various substrates makes it highly valuable in both research and industrial applications .

Properties

IUPAC Name

undec-10-enylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23O3P/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2H,1,3-11H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJBCYGYPMSTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620576
Record name Undec-10-en-1-ylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867258-92-2
Record name Undec-10-en-1-ylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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